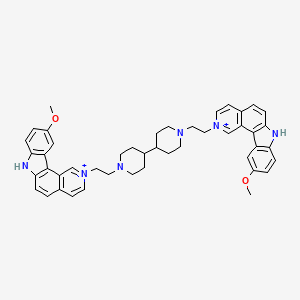

Ditercalinium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

CAS 编号 |

82765-18-2 |

|---|---|

分子式 |

C46H50N6O2+2 |

分子量 |

718.9 g/mol |

IUPAC 名称 |

10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium |

InChI |

InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2 |

InChI 键 |

NHUWXMNVGMRODJ-UHFFFAOYSA-P |

SMILES |

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |

规范 SMILES |

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |

相关CAS编号 |

72250-86-3 (acetate) 74517-42-3 (chloride) 75413-56-8 (chloride diHCl) 99465-99-3 (dimethanesulfonate) |

同义词 |

ditercalinium ditercalinium acetate ditercalinium chloride ditercalinium chloride, dihydrochloride ditercalinium dimethanesulfonate ditercalinium hydrochloride NSC 335153 NSC 366241 NSC-335153 |

产品来源 |

United States |

Foundational & Exploratory

Ditercalinium: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium, a 7H-pyridocarbazole dimer, is a potent anti-cancer agent characterized by its unique dual mechanism of action targeting cellular powerhouses—the mitochondria—and nuclear DNA. This technical guide provides an in-depth exploration of this compound's molecular interactions, cellular effects, and the experimental methodologies used to elucidate its activity. Primarily known as a DNA bis-intercalator, this compound exhibits a high affinity for GC-rich sequences, causing significant structural distortion of the DNA helix. Furthermore, it demonstrates profound mitochondrial toxicity by inhibiting key processes such as mitochondrial DNA replication and cellular respiration. This document synthesizes the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved, to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a synthetic compound that belongs to the class of bifunctional intercalators. Its structure, featuring two planar pyridocarbazole rings connected by a flexible linker, allows it to insert between the base pairs of DNA from the major groove. This bis-intercalation leads to a strong and specific interaction with the DNA double helix, ultimately triggering a cascade of cellular events that culminate in cytotoxicity. A distinguishing feature of this compound is its pronounced effect on mitochondria, leading to the depletion of mitochondrial DNA and impairment of the respiratory chain. While its interaction with DNA is well-established, its role as a topoisomerase II inhibitor remains an area of ongoing investigation. A Phase I clinical trial of this compound in adult cancer patients identified irreversible hepatotoxicity as the dose-limiting side-effect, underscoring the compound's potent but challenging clinical profile.[1]

Primary Mechanism of Action: DNA Bis-intercalation

This compound's primary mode of action is its ability to bind to DNA via bis-intercalation. This involves the insertion of its two planar aromatic systems between the base pairs of the DNA double helix.

High Affinity for GC-Rich Sequences

This compound exhibits a marked preference for binding to GC-rich regions of DNA. This specificity is a key factor in its biological activity. The interaction is characterized by a high binding affinity, although a precise dissociation constant (Kd) is not consistently reported in the literature, one study noted the formation of a tight ion pair with acetate (B1210297) with a constant of 1000 M-1.[2]

Structural Perturbation of the DNA Helix

The binding of this compound induces significant conformational changes in the DNA structure. X-ray crystallography studies have revealed that bis-intercalation by this compound causes a notable unwinding and bending of the DNA helix.[3] This distortion is thought to interfere with the normal function of DNA-binding proteins and enzymes involved in replication and transcription. In prokaryotes, this DNA distortion is recognized by the uvrABC repair system, leading to an abortive and futile repair process that contributes to cell death.[4]

Mitochondrial Toxicity: A Key Cytotoxic Pathway

A significant and defining aspect of this compound's mechanism of action is its profound toxicity towards mitochondria. The drug preferentially accumulates in these organelles, leading to a multi-pronged attack on mitochondrial function.[1]

Inhibition of Mitochondrial DNA Polymerase Gamma and mtDNA Depletion

This compound is a potent inhibitor of DNA polymerase gamma, the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[1][5][6] This inhibition leads to a progressive depletion of mtDNA within the cell.[5][6] this compound has been observed to co-localize with Twinkle, a mitochondrial helicase, suggesting a direct association with mtDNA nucleoids.[5][6] The loss of mtDNA cripples the mitochondrion's ability to produce essential proteins for the electron transport chain, ultimately leading to a collapse of cellular energy production.

Inhibition of the Mitochondrial Respiratory Chain

In addition to its effects on mtDNA, this compound directly impairs the mitochondrial respiratory chain. Specifically, it has been shown to inhibit the activity of cytochrome c oxidase (Complex IV). This inhibition is thought to be mediated by an interaction with diphosphatidylglycerol (cardiolipin), a key phospholipid component of the inner mitochondrial membrane that is essential for the function of cytochrome c oxidase.

Role as a Topoisomerase II Inhibitor

Cell Cycle Effects

This compound induces a block in cell cycle progression that is not specific to any particular phase.[1] This is in contrast to many other DNA-damaging agents that typically cause arrest at specific checkpoints, such as G2/M. The non-specific nature of the cell cycle block may be a consequence of the compound's multifaceted mechanism of action, affecting both nuclear and mitochondrial functions essential for cell division.

Quantitative Data Summary

A significant challenge in the comprehensive analysis of this compound's mechanism of action is the limited availability of consistent quantitative data.

| Parameter | Value | Cell/System | Reference |

| DNA Binding | |||

| Ion Pair Formation Constant (with acetate) | 1000 M⁻¹ | In solution | [2] |

| Topoisomerase II Inhibition | |||

| IC50 | Not Reported | ||

| Mitochondrial Effects | |||

| DNA Polymerase Gamma Inhibition | Comparable to Ethidium Bromide | Human | [1][5][6] |

Experimental Protocols

DNA Unwinding Assay

This assay is used to determine if a compound can unwind supercoiled DNA, a characteristic of DNA intercalators.

Principle: DNA intercalators introduce a local unwinding of the DNA helix. In the presence of a type I topoisomerase, which relaxes supercoiled DNA, an intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug and enzyme.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 1x topoisomerase I assay buffer, and varying concentrations of this compound.

-

Enzyme Addition: Add topoisomerase I to the reaction mixtures and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The appearance of faster-migrating, supercoiled DNA in the presence of this compound indicates its intercalating activity.[7][8]

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can resolve catenated networks of DNA, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. Inhibitors of topoisomerase II will prevent this decatenation.

Methodology:

-

Reaction Setup: In a reaction tube, combine kDNA, 1x topoisomerase II assay buffer, ATP, and different concentrations of this compound.

-

Enzyme Addition: Add human topoisomerase IIα to the reaction and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction with a stop buffer containing EDTA and a loading dye.

-

Analysis: Separate the reaction products on an agarose gel. The inhibition of decatenation is observed as the persistence of the high molecular weight kDNA network at the top of the gel, while the decatenated minicircles will migrate further into the gel in the control lanes.[6][9][10]

Mitochondrial DNA Depletion Assay

This assay quantifies the amount of mitochondrial DNA in cells following treatment with a test compound.

Methodology:

-

Cell Treatment: Culture cells (e.g., HeLa) in the presence of varying concentrations of this compound for a specified period.

-

DNA Extraction: Isolate total DNA from the treated and control cells.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.

-

Analysis: Calculate the relative amount of mtDNA compared to nuclear DNA. A decrease in the mtDNA/nDNA ratio in this compound-treated cells indicates mtDNA depletion.

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a fascinating and complex anti-cancer agent with a mechanism of action that extends beyond simple DNA intercalation. Its profound and targeted toxicity towards mitochondria, leading to the depletion of mitochondrial DNA and inhibition of the respiratory chain, is a key contributor to its potent cytotoxic effects. While its interaction with DNA is well-characterized, further investigation is warranted to definitively establish its role as a topoisomerase II inhibitor and to obtain more precise quantitative data on its binding affinities. The dose-limiting hepatotoxicity observed in early clinical trials highlights the need for a deeper understanding of its pharmacokinetic and pharmacodynamic properties to potentially harness its therapeutic potential while mitigating its adverse effects. This guide provides a solid foundation for researchers to further explore the multifaceted mechanism of this intriguing molecule.

References

- 1. researchmap.jp [researchmap.jp]

- 2. Dynamics and thermodynamics of the counterion effect in a 7H-pyridocarbazole dimer (this compound). Hypothesis of a nonbisintercalative binding mode to calf thymus DNA at high drug/base ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA-ditercalinium interactions: implications for recognition of damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of an abortive and futile DNA repair process in E. coli by the antitumor DNA bifunctional intercalator, this compound: role in polA in death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

- 10. inspiralis.com [inspiralis.com]

Ditercalinium: A Technical Guide to its Function as a DNA Bis-Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium, a synthetic bis-intercalating agent, has garnered significant interest in the field of oncology due to its unique mechanism of action and potent cytotoxic effects. Structurally, it consists of two 7H-pyrido[4,3-c]carbazole rings linked by a rigid bis-ethylpiperidine chain. This distinct architecture allows this compound to bind to DNA with high affinity, primarily through bis-intercalation, where both planar aromatic systems insert between adjacent base pairs of the DNA double helix. Unlike many other DNA intercalators, this compound exhibits a remarkable preference for mitochondrial DNA (mtDNA), leading to a cascade of events that ultimately result in cell death. This technical guide provides an in-depth overview of this compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and induced cellular pathways.

Chemical and Physical Properties

This compound is a cationic molecule with the following key characteristics:

| Property | Value |

| Chemical Formula | C₄₆H₅₀N₆O₂²⁺ |

| Molecular Weight | 718.93 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Mechanism of Action: DNA Bis-Intercalation

The primary mechanism of action of this compound is its ability to function as a DNA bis-intercalating agent. This process involves the insertion of its two planar pyridocarbazole chromophores into the DNA double helix, with the rigid linker chain situated in the major groove. This interaction induces significant structural distortions in the DNA, including unwinding and bending of the helical axis.[1][2]

Key Features of this compound-DNA Interaction:

-

High Affinity: this compound binds to DNA with a high affinity, with reported binding constants in the range of 10⁷ to 10⁸ M⁻¹.

-

Sequence Preference: Studies have indicated that this compound exhibits a preference for GC-rich sequences of DNA.[3]

-

Mitochondrial DNA Targeting: A defining characteristic of this compound is its preferential accumulation in mitochondria and subsequent interaction with mitochondrial DNA (mtDNA).[4] This selective targeting is a key contributor to its unique cytotoxic effects. Treatment of cells with this compound leads to a selective loss of mtDNA.

The bis-intercalation of this compound into DNA can be visualized through the following logical workflow:

Caption: Logical workflow of this compound's interaction with DNA.

Biological Effects and Cytotoxicity

The interaction of this compound with DNA, particularly mtDNA, triggers a series of cellular events that culminate in cytotoxicity.

Quantitative Data on Biological Activity

| Parameter | Cell Line | Value | Reference |

| ED₅₀ (Effective Dose, 50%) | L1210 (Mouse Leukemia) | 0.19 µM | MedchemExpress |

| Inhibition of DNA Polymerase Gamma | Human | Comparable to Ethidium (B1194527) Bromide | [5][6] |

Signaling Pathway of this compound-Induced Cytotoxicity

This compound's cytotoxic effects are multifaceted and primarily stem from its impact on mitochondrial function and the induction of a futile DNA repair response.

Caption: this compound's proposed cytotoxic signaling pathway.

The binding of this compound to mtDNA leads to its degradation and inhibits the activity of DNA polymerase gamma, the key enzyme responsible for mtDNA replication.[5][6] This directly impairs mitochondrial function. Furthermore, this compound has been shown to inhibit the mitochondrial respiratory chain.[7] The distorted DNA structure resulting from bis-intercalation is recognized by cellular DNA repair machinery. However, the non-covalent nature of the this compound-DNA complex is thought to trigger a futile and abortive repair process, contributing to cellular demise.[1][2][8][9] The ultimate fate of the cell is death, which can occur through apoptotic or necrotic pathways.[10][11][12][13][14]

Experimental Protocols

DNA Unwinding Assay

This assay is used to demonstrate the intercalating properties of a compound by observing the change in the supercoiling of closed-circular DNA.

Experimental Workflow:

Caption: Workflow for the DNA unwinding assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT), varying concentrations of this compound, and a topoisomerase I enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA relaxation and intercalation.

-

Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K to digest the topoisomerase.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (typically 1%) and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The unwinding of the DNA by this compound will result in a change in the linking number of the plasmid DNA, leading to a shift in the distribution of topoisomers on the gel. Increased concentrations of this compound will cause the relaxed DNA to become progressively more negatively supercoiled.

DNase I Footprinting Assay

This technique is employed to identify the specific DNA sequences to which this compound binds.

Experimental Workflow:

Caption: Workflow for the DNase I footprinting assay.

Methodology:

-

DNA Probe Preparation: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound to allow for binding. A control reaction without this compound is also prepared.

-

DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is allowed to proceed for a short period to ensure, on average, only one cut per DNA molecule.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution (e.g., containing EDTA).

-

Denaturing Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radioactive DNA fragments.

-

Analysis: In the control lane, a ladder of bands representing cleavage at every nucleotide position will be visible. In the lanes containing this compound, regions where the drug is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of bands. This footprint reveals the specific binding site of this compound on the DNA sequence.[3]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. This data can be used to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound stands out as a DNA bis-intercalating agent with a unique and potent mechanism of action. Its preferential targeting of mitochondrial DNA and subsequent disruption of mitochondrial function, coupled with the induction of a futile DNA repair response, make it a compelling candidate for further investigation in cancer therapy. The experimental protocols detailed in this guide provide a framework for researchers to explore and characterize the multifaceted interactions of this compound with its cellular targets. A thorough understanding of its molecular and cellular effects is crucial for the rational design and development of novel anticancer drugs based on this promising scaffold.

References

- 1. Drug-induced DNA repair: X-ray structure of a DNA-ditercalinium complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-ditercalinium interactions: implications for recognition of damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA sequence recognition by the antitumor drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchmap.jp [researchmap.jp]

- 6. This compound chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a nucleic acid binder, inhibits the respiratory chain of isolated mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of an abortive and futile DNA repair process in E. coli by the antitumor DNA bifunctional intercalator, this compound: role in polA in death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-induced DNA repair: X-ray structure of a DNA-ditercalinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell death: apoptosis versus necrosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differentiation between cellular apoptosis and necrosis by the combined use of in situ tailing and nick translation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. akadeum.com [akadeum.com]

Ditercalinium's Disruption of Mitochondrial DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium, a bis-intercalating agent, exhibits potent antitumor activity through a unique mechanism of action targeting mitochondrial DNA (mtDNA). This technical guide provides an in-depth analysis of the molecular interactions and cellular consequences of this compound exposure, with a focus on its profound effects on mtDNA integrity. By inhibiting critical enzymatic machinery and disrupting mitochondrial homeostasis, this compound triggers a cascade of events culminating in cell death. This document consolidates quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Mechanism of Action: Targeting the Mitochondrial Genome

This compound exerts its cytotoxic effects by selectively targeting and disrupting the integrity and replication of mitochondrial DNA. Unlike many other DNA intercalators, its primary site of action is not the nuclear genome, but rather the maternally inherited circular DNA within the mitochondria.

The core mechanism involves a multi-pronged attack on mtDNA maintenance:

-

Inhibition of DNA Polymerase Gamma: this compound effectively inhibits the activity of DNA polymerase gamma (POLG), the sole DNA polymerase responsible for replicating and repairing mtDNA.[1][2] This inhibition is a critical step in the depletion of mtDNA. The inhibitory effect of this compound on human DNA polymerase gamma is comparable to that of ethidium (B1194527) bromide.[1][2]

-

Bis-intercalation into mtDNA: As a bifunctional intercalator, this compound inserts itself between the base pairs of the DNA double helix. This physical obstruction interferes with the progression of the replication fork and the overall topology of the mtDNA molecule.

-

Co-localization with Mitochondrial Helicase Twinkle: this compound has been observed to co-localize with Twinkle, a mitochondrial helicase essential for unwinding mtDNA during replication.[1][3][2] This intimate association suggests a direct interference with the mtDNA replisome.

This targeted assault on mtDNA replication leads to a progressive depletion of the mitochondrial genome, a key factor in the drug's delayed toxicity profile.[4][5]

Cellular Consequences of mtDNA Depletion

The depletion of mtDNA triggers a cascade of deleterious effects on mitochondrial function and overall cellular health:

-

Altered Mitochondrial Morphology: Electron microscopy of cells treated with this compound reveals significant structural changes in mitochondria.[4][5] The organelles become markedly swollen, with a loss of cristae, the inner membrane folds that are crucial for oxidative phosphorylation.[1]

-

Impaired Respiratory Chain Function: The loss of mtDNA, which encodes essential subunits of the electron transport chain, leads to a decline in respiratory function. Specifically, the activity of cytochrome c oxidase (Complex IV), an enzyme with subunits encoded by mtDNA, decreases exponentially following this compound treatment.[5][6]

-

Decreased ATP Production: The disruption of the electron transport chain results in a progressive fall in cellular ATP levels, depriving the cell of its primary energy source.[4]

-

Reduced Mitochondrial Membrane Potential: While not an immediate effect, the overall mitochondrial dysfunction leads to a collapse of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[4]

-

Induction of Apoptosis: The culmination of these mitochondrial insults is the activation of the intrinsic apoptotic pathway. The release of pro-apoptotic factors from the compromised mitochondria ultimately leads to programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects.

| Parameter | Cell Line | This compound Concentration | Time Point | Observation | Reference |

| mtDNA Content | L1210 | Not Specified | Post-treatment | Specific elimination of mtDNA | [5] |

| HeLa MRV11 | 1 µg/ml (1.2 µM) | 3-9 hours | Decrease in nascent H-strands | ||

| Enzyme Activity | L1210 | Not Specified | Post-treatment | Exponential decrease in cytochrome c oxidase activity (half-life of 24h) | [5] |

| Isolated rat liver mitochondria | Not Specified | Not Applicable | Inhibition of cytochrome c oxidase activity | [6] | |

| Human | Comparable to Ethidium Bromide | Not Applicable | Inhibition of DNA polymerase gamma activity | [1][2] | |

| Cellular Effects | DC3F | Not Specified | Post-treatment | Progressive fall in cellular ATP levels and respiration rate | [4] |

| L1210, DC3F | Not Specified | Post-treatment | Extensive and progressive swelling of mitochondria | [4] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The depletion of mtDNA and subsequent mitochondrial dysfunction trigger the intrinsic pathway of apoptosis.

This compound's mechanism leading to apoptosis.

Experimental Workflow for Assessing mtDNA Integrity

A typical workflow to investigate the effects of this compound on mtDNA involves a series of cellular and molecular biology techniques.

Workflow for studying this compound's effects.

Detailed Experimental Protocols

Ligation-Mediated PCR (LM-PCR) for Nascent H-Strand Analysis

This protocol is adapted from methodologies used to assess mtDNA replication status.[3]

Objective: To detect and quantify the nascent heavy strands (H-strands) of mtDNA, which are indicative of active replication.

Materials:

-

Total DNA extracted from control and this compound-treated cells

-

Vent DNA polymerase

-

T4 DNA ligase

-

Unidirectional linker

-

Primers (gene-specific and linker-specific)

-

Reagents for PCR and gel electrophoresis

Protocol:

-

DNA Preparation: Extract total DNA from cells treated with this compound at various time points and concentrations.

-

Primer Extension: Anneal a sequence-specific primer (e.g., D6: 5′-cagccaccatgaat attgtac-3′) to the denatured total DNA. Extend the primer using Vent DNA polymerase to generate blunt-ended DNA fragments corresponding to the 5' ends of nascent H-strands.

-

Ligation: Ligate a unidirectional linker to the blunt ends of the newly synthesized DNA fragments using T4 DNA ligase.

-

PCR Amplification: Perform PCR using a primer specific to the linker and a nested, fluorescently labeled primer specific to the mtDNA region of interest. Use a cycling profile such as: 95°C for 3 min, followed by 20 cycles of 95°C for 1 min, 65°C for 2 min, and 76°C for 3 min (with a 5-second increment per cycle), and a final extension at 76°C for 10 min.

-

Analysis: Resolve the PCR products on a sequencing gel and visualize using a fluorescence imaging system. The intensity of the bands corresponds to the amount of nascent H-strands.

Southern Blot Analysis for mtDNA Quantification

This protocol provides a method to determine the relative amount of mtDNA compared to nuclear DNA.[3]

Objective: To quantify the depletion of mtDNA in response to this compound treatment.

Materials:

-

Total DNA from control and treated cells

-

Restriction enzyme (e.g., PvuII)

-

Agarose (B213101) gel and electrophoresis apparatus

-

Nylon membrane

-

Probes for a mitochondrial gene and a nuclear gene (e.g., 18S rRNA) labeled with a detectable marker (e.g., DIG-dUTP)

-

Hybridization buffer and reagents for detection

Protocol:

-

DNA Digestion and Electrophoresis: Digest total DNA with a restriction enzyme that does not cut within the probe target sequences. Separate the DNA fragments by size on an agarose gel.

-

Transfer: Transfer the DNA from the gel to a nylon membrane by capillary action.

-

Hybridization: Hybridize the membrane with a labeled probe specific for an mtDNA sequence.

-

Detection: Detect the probe signal using a chemiluminescent substrate and capture the image.

-

Stripping and Re-probing: Strip the first probe from the membrane and re-hybridize with a labeled probe for a nuclear DNA sequence (e.g., 18S rRNA gene) to serve as a loading control.

-

Quantification: Quantify the band intensities for both the mtDNA and nuclear DNA probes. The ratio of the mtDNA signal to the nuclear DNA signal provides a measure of the relative mtDNA content.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Objective: To measure the dissipation of ΔΨm as an indicator of mitochondrial dysfunction.

Materials:

-

Control and this compound-treated cells

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS)

-

FCCP (a protonophore) as a positive control for depolarization

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time. Include a positive control group treated with FCCP.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis by Fluorescence Microscopy: Image the cells using appropriate filter sets for red (J-aggregates in healthy mitochondria) and green (J-monomers in the cytoplasm of apoptotic cells) fluorescence. A shift from red to green fluorescence indicates depolarization.

-

Analysis by Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Quantify the populations of cells with high red fluorescence and high green fluorescence. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.

Cytochrome c Oxidase (Complex IV) Activity Assay

This colorimetric assay measures the activity of a key enzyme of the electron transport chain.

Objective: To determine the functional consequence of mtDNA depletion on the respiratory chain.

Materials:

-

Mitochondrial fractions isolated from control and treated cells

-

Reduced cytochrome c

-

Assay buffer

-

Spectrophotometer

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells using a standard differential centrifugation protocol.

-

Assay Reaction: In a cuvette, add the mitochondrial sample to the assay buffer.

-

Initiate Reaction: Add reduced cytochrome c to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 550 nm over time. The oxidation of reduced cytochrome c by cytochrome c oxidase leads to a decrease in absorbance at this wavelength.

-

Calculate Activity: The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity. Normalize the activity to the protein concentration of the mitochondrial sample.

Conclusion

This compound represents a compelling class of antitumor agents with a distinct mechanism of action centered on the disruption of mitochondrial DNA integrity. Its ability to inhibit mtDNA replication through the targeting of DNA polymerase gamma and its association with the mitochondrial replisome leads to a cascade of events that ultimately result in cellular demise. The detailed experimental protocols and visualized pathways provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting mitochondrial DNA in cancer therapy. A thorough understanding of this compound's molecular interactions and cellular consequences is paramount for the rational design of novel and more effective mitochondrially-targeted anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

- 4. Selective alteration of mitochondrial function by this compound (NSC 335153), a DNA bisintercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective loss of mitochondrial DNA after treatment of cells with this compound (NSC 335153), an antitumor bis-intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a nucleic acid binder, inhibits the respiratory chain of isolated mammalian mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ditercalinium Chloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium chloride is a synthetic bis-intercalating agent that has garnered significant interest in the field of oncology for its potent anti-cancer properties.[1][2] Originally developed as a DNA intercalator, its primary mechanism of action has been elucidated to involve the targeted depletion of mitochondrial DNA (mtDNA), leading to mitochondrial dysfunction and subsequent cell death in cancer cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound chloride, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound chloride is a dimeric molecule composed of two 7H-pyrido[4,3-c]carbazole units linked by a bipiperidine chain. This unique structure allows it to bis-intercalate into the DNA double helix.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference |

| IUPAC Name | 2,2'-((4,4'-Bipiperidine)-1,1'-diyldiethylene)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium) dichloride | |

| Synonyms | NSC-335153 | |

| CAS Number | 74517-42-3 | |

| Molecular Formula | C46H50Cl2N6O2 | |

| Molecular Weight | 789.85 g/mol | |

| Appearance | Light yellow to yellow solid | [4] |

| Solubility | Soluble in DMSO (2 mg/mL with ultrasonic and warming to 60°C) | [4] |

| Storage | Store at -20°C for long-term (months to years) |

Biological Activity and Mechanism of Action

This compound chloride exhibits potent cytotoxic activity against various cancer cell lines. Its primary mechanism of action is the selective depletion of mitochondrial DNA, which ultimately leads to the inhibition of cellular respiration and apoptosis.

Inhibition of Mitochondrial DNA Replication

This compound chloride intimately associates with mammalian mitochondrial DNA and inhibits its replication.[1][3] This effect is more pronounced and occurs at lower concentrations compared to the commonly used mtDNA depleting agent, ethidium (B1194527) bromide.[3] The molecule co-localizes with Twinkle, a mitochondrial helicase essential for mtDNA replication, suggesting a direct interference with the replication machinery.[1][3]

Inhibition of DNA Polymerase Gamma

The inhibition of mtDNA replication is a direct consequence of the potent inhibition of human DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating and repairing mitochondrial DNA.[1][2][3]

Effects on the Mitochondrial Respiratory Chain

In addition to its effects on mtDNA, this compound chloride has been shown to directly inhibit the mitochondrial respiratory chain. It is believed to inhibit electron transfer between complexes II and III and cytochrome c oxidase (complex IV).[5] This dual mechanism of targeting both mtDNA and the respiratory chain components contributes to its potent cytotoxic effects.

Table 2: Biological Activity of this compound Chloride

| Parameter | Cell Line | Value | Reference |

| ED50 (Growth Inhibition) | L1210 (murine leukemia) | 0.19 µM | [4] |

| IC50 (DNA Polymerase Gamma Inhibition) | Human DNA Polymerase Gamma | Data not available | |

| mtDNA Depletion | HeLa, B82 | Dose and time-dependent | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound chloride.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound chloride on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound chloride in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Polymerase Gamma Inhibition Assay

This assay measures the inhibitory effect of this compound chloride on the activity of DNA polymerase gamma.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 25 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 100 µg/mL BSA, 10% glycerol, activated calf thymus DNA (as a template-primer), dATP, dGTP, dCTP, and [3H]dTTP.

-

Enzyme and Inhibitor Addition: Add purified recombinant human DNA polymerase gamma to the reaction mixture. For the test samples, add varying concentrations of this compound chloride. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Quantification of DNA Synthesis: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase gamma activity for each concentration of this compound chloride and determine the IC50 value.

Mitochondrial DNA Depletion Assay (Southern Blot Analysis)

This protocol quantifies the amount of mitochondrial DNA relative to nuclear DNA.

-

Cell Treatment: Treat cells with this compound chloride at various concentrations and for different time points.

-

DNA Extraction: Isolate total DNA from the treated and untreated cells.

-

DNA Digestion and Electrophoresis: Digest the total DNA with a restriction enzyme that does not cut within the mitochondrial DNA probe sequence (e.g., PvuII). Separate the DNA fragments by agarose (B213101) gel electrophoresis.

-

Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

-

Hybridization: Hybridize the membrane with a labeled probe specific for a mitochondrial gene (e.g., a fragment of the 16S rRNA gene) and a labeled probe for a nuclear gene (e.g., the 18S rRNA gene) as a loading control.

-

Signal Detection and Quantification: Detect the signals using an appropriate method (e.g., autoradiography or chemiluminescence). Quantify the band intensities for both the mitochondrial and nuclear DNA probes.

-

Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each sample and normalize to the untreated control to determine the extent of mtDNA depletion.

Visualizations

Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound chloride.

Experimental Workflow for Assessing Cytotoxicity

Caption: Experimental workflow for the cytotoxicity (MTT) assay.

Logical Relationship of this compound's Mitochondrial Effects

Caption: Logical flow of this compound chloride's effects on mitochondria.

Conclusion

This compound chloride is a promising anti-cancer agent with a well-defined mechanism of action centered on the disruption of mitochondrial function. Its ability to both inhibit mtDNA replication via DNA polymerase gamma and directly impair the respiratory chain makes it a potent cytotoxic agent. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound chloride and similar compounds targeting mitochondrial vulnerabilities in cancer. Further research is warranted to fully elucidate its clinical potential and to identify predictive biomarkers for patient response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchmap.jp [researchmap.jp]

- 3. This compound chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.tuni.fi [researchportal.tuni.fi]

Ditercalinium Compounds: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditercalinium, a dimeric 7H-pyrido[4,3-c]carbazole derivative, represents a unique class of DNA bis-intercalating agents. Developed with the aim of enhancing DNA affinity and antitumor activity compared to their monomeric counterparts, this compound and its analogs have been the subject of extensive research. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this compound compounds. It is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Discovery and Rationale

The design of this compound was predicated on the hypothesis that linking two DNA intercalating chromophores would lead to a significant increase in DNA binding affinity and potentially novel biological activities. This compound consists of two 10-methoxy-7H-pyrido[4,3-c]carbazolium rings connected by a rigid diethylbipiperidine linker.[1] This structural arrangement allows the compound to bis-intercalate into the DNA double helix, spanning multiple base pairs and exhibiting exceptionally high DNA affinity.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the 7H-pyrido[4,3-c]carbazole monomer followed by a dimerization reaction with the appropriate linker.

Synthesis of the 10-methoxy-7H-pyrido[4,3-c]carbazole Monomer

Experimental Protocol: Synthesis of a 7H-pyrido[4,3-c]carbazole Monomer (General Approach)

-

Step 1: Condensation. A substituted phenylhydrazine (B124118) is reacted with a suitable ketone, such as cyclohexanone, to form a phenylhydrazone.

-

Step 2: Fischer Indolization. The phenylhydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) to form a tetrahydrocarbazole intermediate.

-

Step 3: Aromatization. The tetrahydrocarbazole is aromatized to the corresponding carbazole (B46965).

-

Step 4: Pyridine (B92270) Ring Formation. The pyridine ring is constructed onto the carbazole core through a series of reactions, which may include formylation, condensation with an amine, and subsequent cyclization and aromatization to yield the 7H-pyrido[4,3-c]carbazole scaffold.

Note: The specific reagents and conditions would be adapted for the synthesis of the 10-methoxy substituted analog.

Synthesis of the Bis(ethylpiperidinyl) Linker and Dimerization

The synthesis of the rigid linker and the final dimerization step are crucial for the formation of this compound.

Experimental Protocol: Dimerization

-

Step 1: Linker Synthesis. The synthesis of the 1,1'-bis(2-chloroethyl)-4,4'-bipiperidine linker is a key step. This can be achieved through methods analogous to the synthesis of similar N-substituted piperidines, for example, by reacting 4,4'-bipiperidine (B102171) with two equivalents of an appropriate chloroethylating agent.

-

Step 2: Quaternization. The 10-methoxy-7H-pyrido[4,3-c]carbazole monomer is then reacted with the bis(2-chloroethyl)-4,4'-bipiperidine linker in a suitable solvent (e.g., DMF) at an elevated temperature. This quaternization reaction connects the two pyridocarbazole units via the linker, yielding this compound as a salt.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting cellular DNA and mitochondria.

DNA Bis-intercalation and Topoisomerase II Inhibition

This compound binds with high affinity to the DNA double helix via bis-intercalation, where the two planar pyridocarbazole rings insert between adjacent base pairs.[1] This interaction leads to a significant distortion of the DNA structure, including unwinding and lengthening of the helix. This structural alteration interferes with DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during cellular processes. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.

Mitochondrial Targeting and Dysfunction

A distinctive feature of this compound is its preferential accumulation in mitochondria.[2] This leads to a cascade of events that severely compromise mitochondrial function:

-

Inhibition of Mitochondrial DNA Replication: this compound inhibits DNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][4] This leads to a progressive depletion of mtDNA.[2]

-

Disruption of the Respiratory Chain: this compound interacts with the mitochondrial respiratory chain, leading to a decrease in cellular ATP levels.[1][5]

-

Induction of Apoptosis: The culmination of mitochondrial damage, including mtDNA depletion and respiratory chain inhibition, triggers the intrinsic apoptotic pathway.

Signaling Pathways

The cellular response to this compound involves complex signaling pathways, primarily related to mitochondrial dysfunction and the subsequent induction of apoptosis.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Ditercalinium's Interaction with DNA Topoisomerase II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditercalinium, a 7-H-pyridocarbazole dimer, is a potent antitumor agent characterized by its unique bis-intercalating method of binding to DNA. This interaction induces significant structural distortion of the DNA helix, a feature that underpins its cytotoxic effects. While this compound is known to trigger a futile DNA repair response, its direct interaction with DNA topoisomerase II is a critical area of investigation for understanding its full mechanism of action. This technical guide synthesizes the current understanding of this compound's properties and provides a framework for evaluating its potential role as a DNA topoisomerase II inhibitor. Although direct quantitative data on the this compound-topoisomerase II interaction is not extensively available in public literature, this guide outlines the established methodologies and theoretical considerations for its investigation.

Introduction to this compound

This compound is a synthetic compound that binds to DNA with high affinity.[1] Its structure consists of two planar pyridocarbazole rings connected by a flexible linker chain. This configuration allows the molecule to bis-intercalate into the DNA double helix, meaning both planar ring systems insert themselves between adjacent base pairs.[2][3] This mode of binding causes a significant unwinding and bending of the DNA helix, leading to a distorted conformation.[2][3] This structural alteration is recognized by cellular machinery, notably DNA repair enzymes, which appears to be a key aspect of its cytotoxic mechanism.[1][2][3]

DNA Topoisomerase II: The Molecular Target

DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils, knots, and catenanes, which arise during replication, transcription, and chromosome segregation. The enzyme functions by creating a transient double-strand break in one DNA segment (the G-segment), passing another DNA segment (the T-segment) through the break, and then religating the G-segment. This process is ATP-dependent.

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents stabilize the covalent intermediate of the reaction, the "cleavage complex," in which the enzyme is covalently attached to the 5'-ends of the cleaved DNA. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

-

Catalytic inhibitors: These compounds interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex. They can, for example, prevent ATP binding or inhibit the DNA cleavage or religation steps.

This compound's Putative Interaction with DNA Topoisomerase II

While direct evidence quantifying the interaction between this compound and DNA topoisomerase II is limited, its known mechanism as a DNA bis-intercalator that distorts DNA structure suggests a plausible interaction. The significant alteration of DNA topology by this compound could interfere with the normal function of topoisomerase II in two primary ways:

-

Altered Substrate Recognition: The distorted DNA helix may no longer be an optimal substrate for topoisomerase II binding and catalytic activity, potentially leading to catalytic inhibition.

-

Stabilization of the Cleavage Complex: The structural changes induced by this compound in the vicinity of the topoisomerase II binding site could sterically hinder the religation of the DNA strands, effectively trapping the cleavage complex and acting as a topoisomerase II poison.

Further experimental investigation is required to elucidate the precise nature of this interaction.

Quantitative Data on Topoisomerase II Inhibitors

To provide a context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized DNA topoisomerase II inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| Etoposide (B1684455) | Human Topoisomerase IIα | DNA Relaxation | ~78.4 µM | [4] |

| Doxorubicin | Human Topoisomerase IIα | DNA Relaxation | ~2.67 µM | [4] |

| Genistein | Human Topoisomerase II | DNA Cleavage | Potent activity | [2] |

| This compound | Human Topoisomerase II | Data Not Available | N/A |

This table highlights the absence of publicly available IC50 data for this compound's direct inhibition of topoisomerase II and is intended to serve as a comparative reference.

Experimental Protocols for Investigating this compound-Topoisomerase II Interaction

To determine whether this compound acts as a topoisomerase II inhibitor, the following key experiments can be performed.

DNA Topoisomerase II Relaxation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring the conversion of supercoiled plasmid DNA to its relaxed form. A catalytic inhibitor will prevent this conversion.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II reaction buffer (containing ATP and MgCl2), and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add purified human DNA topoisomerase IIα to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

DNA Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.

Protocol:

-

Substrate: Use a linearized plasmid DNA that is radioactively or fluorescently labeled at the 5'-end.

-

Reaction Setup: Combine the labeled DNA substrate, 10x topoisomerase II reaction buffer, and varying concentrations of this compound (or a known poison like etoposide as a positive control).

-

Enzyme Addition: Add purified human DNA topoisomerase IIα.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Denaturation and Proteinase K treatment: Stop the reaction and denature the protein by adding SDS. Treat with proteinase K to digest the topoisomerase II that is not covalently bound to the DNA.

-

Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Autoradiography/Fluorescence Imaging: Visualize the cleaved DNA fragments. An increase in the amount of cleaved DNA in the presence of this compound would indicate it acts as a topoisomerase II poison.

Visualizing the Molecular Interactions and Pathways

This compound's Interaction with the DNA-Topoisomerase II Complex

Caption: Putative mechanisms of this compound's interaction with topoisomerase II.

Experimental Workflow for DNA Topoisomerase II Relaxation Assay

Caption: Experimental workflow for assessing catalytic inhibition of topoisomerase II.

Downstream Signaling of Topoisomerase II-Induced DNA Damage

Caption: DNA damage response pathway activated by topoisomerase II poisons.

Conclusion

This compound's established role as a DNA bis-intercalator that induces significant helical distortion strongly suggests a potential interaction with DNA topoisomerase II. The resulting altered DNA structure could either inhibit the enzyme's catalytic activity or trap the cleavage complex, mimicking the action of a topoisomerase II poison. The cytotoxic effects of this compound, which involve the induction of a futile DNA repair response, may be synergistic with the downstream consequences of topoisomerase II inhibition, such as the activation of DNA damage checkpoints and apoptosis.

To definitively characterize this interaction, rigorous biochemical and cellular assays, as outlined in this guide, are essential. The determination of quantitative parameters, such as IC50 values, and the visualization of DNA cleavage products will provide the necessary evidence to classify this compound's effect on topoisomerase II. Such studies will not only enhance our understanding of this unique anticancer agent but also inform the rational design of novel therapeutics targeting DNA topology and repair.

References

- 1. Induction of an abortive and futile DNA repair process in E. coli by the antitumor DNA bifunctional intercalator, this compound: role in polA in death induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-induced DNA repair: X-ray structure of a DNA-ditercalinium complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-ditercalinium interactions: implications for recognition of damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditercalinium: An In-Depth Technical Guide on Early-Stage Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium, a synthetic bis-intercalating agent, has demonstrated notable anticancer properties in early-stage research. Its primary mechanism of action involves the targeted depletion of mitochondrial DNA (mtDNA) through the inhibition of DNA polymerase gamma, leading to mitochondrial dysfunction and subsequent cell death. This technical guide provides a comprehensive overview of the foundational research on this compound, summarizing its cytotoxic effects, detailing its mechanism of action, and providing established experimental protocols for its study. Quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its anticancer properties.

Introduction

This compound is a 7H-pyridocarbazole dimer that exhibits high affinity for DNA, particularly for GC-rich sequences, through a bis-intercalation mechanism[1][2]. This unique mode of DNA binding distinguishes it from mono-intercalating agents and is central to its biological activity. Early investigations have revealed its potential as an anticancer agent, primarily attributed to its profound effects on mitochondrial integrity and function[3]. This guide synthesizes the seminal findings on this compound's anticancer properties to serve as a resource for ongoing research and development.

Mechanism of Action

This compound's anticancer activity is primarily driven by its ability to induce mitochondrial DNA depletion[1][2]. By acting as a potent inhibitor of DNA polymerase gamma, the key enzyme responsible for mtDNA replication, this compound effectively halts the maintenance of the mitochondrial genome[1][2]. This leads to a cascade of events culminating in mitochondrial dysfunction and inhibition of the respiratory chain. The resulting cellular energy crisis and oxidative stress are believed to be key triggers for the subsequent induction of apoptosis and cell cycle arrest.

Mitochondrial DNA Depletion Signaling Pathway

The depletion of mitochondrial DNA by this compound initiates a signaling cascade that disrupts cellular homeostasis and leads to cell death. The following diagram illustrates the proposed mechanism.

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and antitumor activities of this compound from early-stage research.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| L1210 Leukemia | Cytotoxicity | ED50 | 0.19 µM | [3] |

| Friend Leukemia | Growth Inhibition | - | 0.5 µM | [4] |

| Friend Leukemia | Cell Death | - | 2.5 µM | [4] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| Mouse | L1210 Leukemia | Information not available | Marked increase in survival time | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound.

DNA Unwinding Assay

This assay is used to determine the intercalating ability of this compound into the DNA double helix.

Principle: Intercalating agents unwind the DNA helix. When a topoisomerase I relaxes a supercoiled plasmid in the presence of an intercalator, the resulting DNA will be negatively supercoiled upon removal of the drug and enzyme.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and nuclease-free water.

-

Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a known intercalator (e.g., ethidium (B1194527) bromide) as a positive control.

-

Enzyme Addition: Add topoisomerase I to each tube and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization: Stain the gel with a DNA stain (e.g., SYBR Safe) and visualize under UV light. The presence of negatively supercoiled DNA in the this compound-treated lanes indicates its intercalating activity.

Cellular Localization by Fluorescence Microscopy

This method is used to visualize the subcellular localization of this compound.

Principle: this compound possesses intrinsic fluorescent properties that allow for its direct visualization within cells using fluorescence microscopy.

Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentration of this compound for a specified time.

-

Staining (Optional): To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus).

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess drug and dye.

-

Imaging: Mount the coverslips on a slide with mounting medium and image using a fluorescence microscope equipped with the appropriate filter sets for this compound and any co-stains.

-

Image Analysis: Analyze the captured images to determine the co-localization of this compound with specific cellular compartments.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound on cell cycle progression.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used to quantify the DNA content of individual cells in a population.

Protocol:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in this compound-Induced Cell Death

While the primary mechanism of this compound is mtDNA depletion, the downstream consequences involve the activation of apoptotic pathways and the induction of cell cycle arrest.

Apoptosis Induction

Mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors from the damaged mitochondria is a key initiating event.

Cell Cycle Arrest

Cellular stress induced by mitochondrial dysfunction can also lead to the activation of cell cycle checkpoints, preventing cell division. Research suggests this compound may induce a G2/M phase arrest.

Conclusion

Early-stage research has established this compound as a promising anticancer agent with a distinct mechanism of action centered on the depletion of mitochondrial DNA. Its ability to induce apoptosis and cell cycle arrest in cancer cells warrants further investigation. This technical guide provides a foundational understanding of this compound's properties and the methodologies to study them, aiming to facilitate future research and development in this area. Further studies are needed to fully elucidate the detailed signaling pathways and to explore its therapeutic potential in a broader range of cancer types.

References

- 1. This compound chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Immunological alteration of leukemic cells in vivo after treatment with an antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Ditercalinium's Impact on the Mitochondrial Respiratory Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditercalinium, a 7H-pyridocarbazole dimer, is a potent antitumor agent known for its unique mechanism of action that converges on the mitochondrion.[1][2] Unlike many conventional chemotherapeutics that primarily target nuclear DNA, this compound exhibits a delayed and selective toxicity directed at mitochondrial function.[3][4] This technical guide provides an in-depth exploration of this compound's effects on the mitochondrial respiratory chain. It consolidates current understanding of its dual-pronged assault: the indirect inhibition of the electron transport chain and the direct suppression of mitochondrial DNA replication. This document details the experimental protocols to assess these effects and visualizes the key pathways and workflows, offering a comprehensive resource for researchers in oncology and mitochondrial biology.

Introduction

This compound was initially designed as a DNA bis-intercalating agent with a high affinity for double-stranded DNA.[1][3] However, its pronounced and delayed cytotoxicity is primarily attributed to its detrimental effects on mitochondria.[3][4] The uptake and accumulation of this compound within mitochondria are facilitated by the mitochondrial membrane potential, although the compound itself does not cause an immediate collapse of this potential.[2] The consequences of its mitochondrial localization are profound, leading to significant morphological changes, including progressive swelling, a decline in cellular ATP levels, and a reduction in the overall rate of respiration.[2] This guide will dissect the two primary mechanisms through which this compound compromises the mitochondrial respiratory chain.

Mechanism of Action at the Mitochondrial Level

This compound disrupts mitochondrial function through two distinct, yet interconnected, pathways:

-

Indirect Inhibition of the Electron Transport Chain (ETC): this compound interferes with the flow of electrons through the respiratory chain. Specifically, it has been shown to inhibit the electron transfer between Complexes II/III and cytochrome c, and between cytochrome c and Complex IV (cytochrome c oxidase).[1] This inhibition is not due to a direct interaction with the enzyme complexes themselves, but rather through a high-affinity interaction with diphosphatidylglycerol (cardiolipin).[1] Cardiolipin (B10847521) is a crucial phospholipid component of the inner mitochondrial membrane, essential for the optimal functioning of several respiratory chain complexes, particularly cytochrome c oxidase.[1] By sequestering cardiolipin, this compound indirectly compromises the structural and functional integrity of the ETC.

-

Depletion of Mitochondrial DNA (mtDNA): A key feature of this compound's toxicity is the selective loss of mtDNA, with no significant impact on nuclear DNA.[4][5] This depletion is a direct consequence of the inhibition of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for mtDNA replication.[3][5] The inhibition of Pol γ by this compound is reported to be as efficient as that of ethidium (B1194527) bromide, a well-known inhibitor of mtDNA replication.[3] The loss of mtDNA leads to a subsequent decrease in the synthesis of essential protein subunits of the respiratory chain that are encoded by the mitochondrial genome, such as subunits of cytochrome c oxidase.[4] This progressive loss of ETC components exacerbates the initial inhibition of respiratory function.

Quantitative Data on this compound's Mitochondrial Effects

Table 1: Summary of this compound's Effects on Mitochondrial Parameters

| Parameter | Effect | Quantitative Data/Observations | References |

| Electron Transport Chain Activity | |||

| Complex II + III Activity | Inhibition of electron transfer to cytochrome c | Probable inhibition | [1] |

| Cytochrome c Oxidase (Complex IV) Activity | Inhibition of electron transfer from cytochrome c to oxygen | Inhibition is highly dependent on the drug/cardiolipin ratio. | [1] |

| Overall Oxygen Consumption | Progressive decrease | Rate of respiration falls progressively after treatment. | [2] |

| Mitochondrial DNA Integrity | |||

| mtDNA Content | Selective depletion | Significant reduction in mtDNA detected by DNA-DNA hybridization. | [4] |

| DNA Polymerase Gamma (Pol γ) Activity | Inhibition | Inhibition is as efficient as ethidium bromide. | [3] |

| Mitochondrial Physiology | |||

| Mitochondrial Morphology | Swelling | Extensive and progressive swelling observed via electron microscopy. | [2] |

| Mitochondrial Membrane Potential | No immediate change | This compound uptake is dependent on membrane potential, but does not immediately alter it. | [2] |

| Cellular ATP Levels | Progressive decrease | ATP pools progressively fall after drug treatment. | [2] |

Signaling Pathways and Experimental Workflows

This compound's Mitochondrial Damage and Apoptotic Signaling

The profound mitochondrial dysfunction induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The disruption of the electron transport chain and the collapse of mitochondrial integrity lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program.

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

A typical workflow to investigate the impact of this compound on mitochondria involves several key stages, from the isolation of the organelles to the specific measurement of various functional parameters.

Caption: Experimental workflow for this compound studies.

Detailed Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria.

-

Homogenization:

-

Euthanize a rat and excise the liver. Place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Mince the liver and wash thoroughly with isolation buffer to remove excess blood.

-

Homogenize the minced liver in fresh, ice-cold isolation buffer using a Dounce or Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,500 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Finally, resuspend the purified mitochondrial pellet in a minimal volume of a suitable buffer (e.g., mitochondrial respiration medium) and determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Measurement of Mitochondrial Respiratory Chain Complex Activity

Spectrophotometric assays are commonly used to measure the activity of individual ETC complexes.

-

General Principle: The activity of each complex is determined by measuring the rate of oxidation or reduction of a specific substrate or electron acceptor by monitoring the change in absorbance at a characteristic wavelength.

-

Complex II+III (Succinate-cytochrome c reductase):

-

Add isolated mitochondria to a reaction buffer containing succinate (B1194679) (substrate for Complex II), and an inhibitor of Complex IV (e.g., potassium cyanide) to prevent the re-oxidation of reduced cytochrome c.

-

Initiate the reaction by adding oxidized cytochrome c.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

-

-

Complex IV (Cytochrome c oxidase):

-

Add isolated mitochondria to a reaction buffer.

-

Initiate the reaction by adding reduced cytochrome c.

-

Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm.

-

Quantification of Mitochondrial DNA Depletion

Quantitative real-time PCR (qPCR) is a sensitive method for determining the relative amount of mtDNA.

-

DNA Extraction: Extract total DNA from this compound-treated and control cells.

-

qPCR: Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and another for a nuclear gene (e.g., B2M) as a reference.

-

Data Analysis: The relative amount of mtDNA is calculated by comparing the amplification of the mitochondrial gene to the nuclear gene using the ΔΔCt method. A significant decrease in the mtDNA/nDNA ratio in treated cells indicates mtDNA depletion.

DNA Polymerase Gamma Inhibition Assay